Methyl 2-hydroxytetracosanoate
Overview
Description
It has the molecular formula C25H50O3 and a molecular weight of 398.66 g/mol . This compound is found in various natural sources, including mature and immature strawberry homogenates, sponges of the genus Pseudosuberites and S. massa, sediment samples from the Hani River and Lake Kivu, and the aerial parts of Escherichia coli exposed to sunlight .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-hydroxytetracosanoate can be synthesized through the esterification of 2-hydroxytetracosanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-hydroxytetracosanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-ketotetracosanoic acid or 2-carboxytetracosanoic acid.
Reduction: Formation of 2-hydroxytetracosanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-hydroxytetracosanoate has several applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of fatty acids and their derivatives.
Biology: Studied for its role in the metabolism of fatty acids and its presence in various biological samples.
Medicine: Investigated for its potential therapeutic properties and its role in lipid metabolism.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of methyl 2-hydroxytetracosanoate involves its interaction with lipid metabolic pathways. It can be incorporated into lipid bilayers, affecting membrane fluidity and function. The hydroxyl group allows for hydrogen bonding, which can influence the compound’s interaction with other molecules and enzymes involved in lipid metabolism .
Comparison with Similar Compounds
Methyl lignocerate: Another long-chain fatty acid methyl ester with similar properties but lacking the hydroxyl group.
Methyl 2-hydroxyhexacosanoate: A similar compound with a longer carbon chain.
Uniqueness: Methyl 2-hydroxytetracosanoate is unique due to the presence of the hydroxyl group at the second carbon position, which imparts distinct chemical and physical properties. This hydroxyl group allows for specific interactions and reactions that are not possible with non-hydroxylated fatty acid methyl esters .
Properties
IUPAC Name |
methyl 2-hydroxytetracosanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(26)25(27)28-2/h24,26H,3-23H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVLAXSCPVNLFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393884 | |
Record name | Methyl 2-hydroxytetracosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2433-95-6 | |
Record name | Methyl 2-hydroxytetracosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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